6-Oxo-ethinylestradiol

Overview

Description

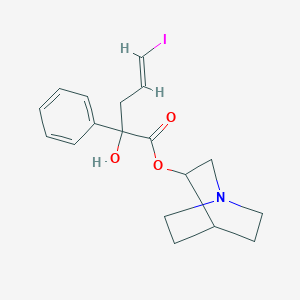

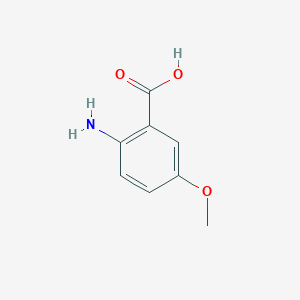

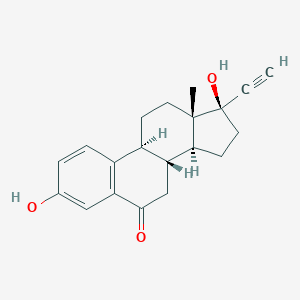

6-Oxo-ethinylestradiol is a chemical compound with the molecular formula C20H22O3 . It is also known by several other names such as Ethinylestradiol Impurity G, 19-Norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17-dihydroxy-, (17.alpha.)-, 6-Keto Ethinyl Estradiol, and others .

Molecular Structure Analysis

The molecular structure of 6-Oxo-ethinylestradiol is characterized by a molecular weight of 310.3869 . A study on ethinyl estradiol solid dispersion used differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy to examine its physicochemical properties and polymorphic state .Scientific Research Applications

Enhancement of Bioavailability

6-Oxo-ethinylestradiol has been used in innovative pharmaceutical development to enhance the bioavailability of poorly water-soluble drugs . This is achieved through solid dispersion (SD) technology, which uses different excipients and solvents . The main aim of this work was to develop and characterize a stable SD containing 6-Oxo-ethinylestradiol and pharmaceutical excipients, to enhance the drug solubility .

Adsorption from Water

Carbon materials of different structural and textural properties were used as adsorbents for the removal of 6-Oxo-ethinylestradiol from aqueous solutions . Chemical modification and/or activation were applied to alter surface characteristics and to increase the adsorption and desorption efficiency of carbon materials . High values of adsorption efficiency (88–100 %) and Langmuir adsorption capacities (29.45–194.7 mg/g) imply that examined materials, especially mesoporous carbon cryogel and multi-walled carbon nanotubes, can be used as powerful adsorbents for relatively fast removal of estrogen hormones from water .

Biodegradation

6-Oxo-ethinylestradiol, a synthetically derived analogue of endogenous estrogen, is recognized as a highly hazardous emerging pollutant, causing acute and chronic toxic effects on both aquatic and terrestrial organisms . It has been included in the initial Water Watch List . Therefore, the biodegradation of 6-Oxo-ethinylestradiol is a significant area of research.

Safety and Hazards

Mechanism of Action

Target of Action

6-Oxo-ethinylestradiol is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in numerous biological processes.

Mode of Action

EE acts as an agonist of the estrogen receptors . It binds to these receptors and triggers a series of cellular responses. Specifically, it decreases luteinizing hormone, leading to a decrease in endometrial vascularization, and it also decreases gonadotrophic hormone, preventing ovulation .

Biochemical Pathways

Upon binding to its target, EE enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA interacts with ribosomes, producing specific proteins that express the effect of EE upon the target cell . During first-pass metabolism, EE is extensively conjugated via glucuronidation and sulfation into the hormonally inert ethinylestradiol glucuronides and ethinylestradiol sulfate (EE sulfate) .

Pharmacokinetics

EE is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . It has a bioavailability of 38-48% . The elimination half-life of EE ranges from 7 to 36 hours . Approximately 62% of EE is excreted in feces and 38% in urine .

Result of Action

The action of EE results in various physiological effects. In women, it is widely used in birth control pills to prevent pregnancy . It can also be used to treat symptoms of menopause, gynecological disorders, and certain hormone-sensitive cancers . In men, EE can cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

The action of EE can be influenced by various environmental factors. . This can potentially affect aquatic organisms. Furthermore, the efficacy and stability of EE can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTAUDUBRNENFJ-VCNAKFCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191417 | |

| Record name | 6-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-ethinylestradiol | |

CAS RN |

38002-18-5 | |

| Record name | 6-Oxo-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-OXO-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the novel synthesis approach for 6-Oxo-ethinylestradiol described in the research?

A1: The research presents a "short and simple" method [] for synthesizing 6-Oxo-ethinylestradiol (compound 7 in the paper) from Ethinylestradiol (compound 1). The key novelty lies in using a specific acetate derivative (compound 10) and a ketone intermediate (compound 11) to achieve the desired transformation. This method is proposed as a more efficient alternative to previously existing procedures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.